molecular formula C27H27N3O B11317367 N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide

N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)naphthalene-1-carboxamide

Cat. No.: B11317367
M. Wt: 409.5 g/mol
InChI Key: SYRUEBIFYWBZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE
  • N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-3-YL)NAPHTHALENE-1-CARBOXAMIDE
  • N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-4-YL)NAPHTHALENE-1-CARBOXAMIDE

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-N-pyridin-2-ylnaphthalene-1-carboxamide

InChI

InChI=1S/C27H27N3O/c1-3-29(4-2)23-17-15-21(16-18-23)20-30(26-14-7-8-19-28-26)27(31)25-13-9-11-22-10-5-6-12-24(22)25/h5-19H,3-4,20H2,1-2H3

InChI Key

SYRUEBIFYWBZCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.